
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid is a chemical compound that features a pyridine ring substituted with a chlorine atom and a butanoic acid chain with two fluorine atoms and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid typically involves the selective hydrogenation of 6-chloro-3-pyridinecarbonitrile using an improved Raney nickel catalyst. The reaction is carried out in a mixture of ethanol and water with ammonia at elevated temperatures and hydrogen pressure . This method yields the desired compound with high selectivity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH₂) or Grignard reagents (RMgX).
Major Products Formed
Oxidation: Formation of 3-(6-Chloro-3-pyridyl)-4,4-difluorobutanoic acid.
Reduction: Formation of 3-(6-Chloro-3-pyridyl)-4,4-difluorobutanol.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Acetamiprid: (E)-N-[(6-chloro-3-pyridinyl)methyl]-N’-cyano-N-methylacetamidine.
Imidacloprid: 1-[(6-chloro-3-pyridyl)methyl]-4,5-dihydroimidazol-2-ylideneamine.
Thiacloprid: 3-((6-chloro-3-pyridinyl)methyl)-1,3-thiazolidin-2-ylideneamine.
Uniqueness
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanoic Acid is unique due to its combination of a pyridine ring with chlorine and a butanoic acid chain with fluorine and hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C9H8ClF2NO3 |
|---|---|
Peso molecular |
251.61 g/mol |
Nombre IUPAC |
3-(6-chloropyridin-3-yl)-4,4-difluoro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C9H8ClF2NO3/c10-6-2-1-5(4-13-6)9(16,8(11)12)3-7(14)15/h1-2,4,8,16H,3H2,(H,14,15) |
Clave InChI |
MXWLVSOIQZZPNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C(CC(=O)O)(C(F)F)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


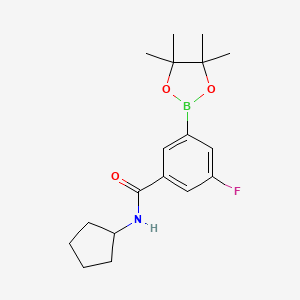
![3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13724133.png)
![2-(Aminomethyl)oxazolo[4,5-c]quinoline](/img/structure/B13724144.png)
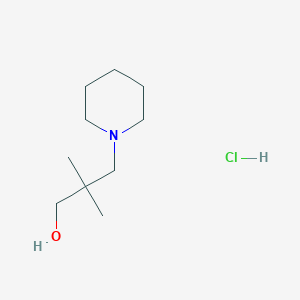

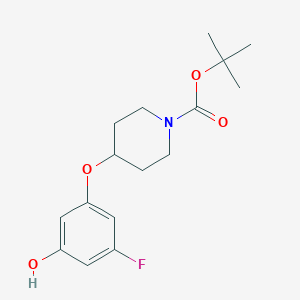
![3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B13724175.png)
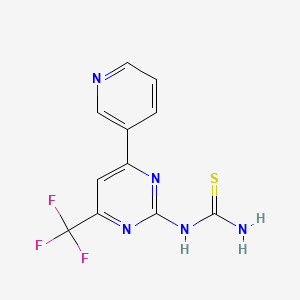
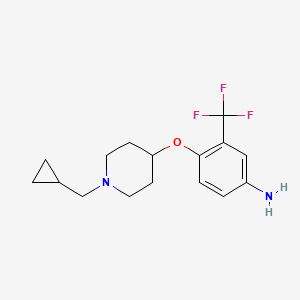
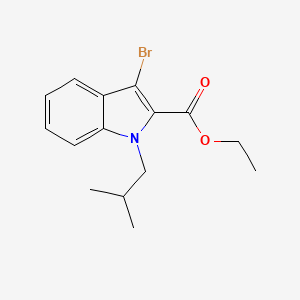
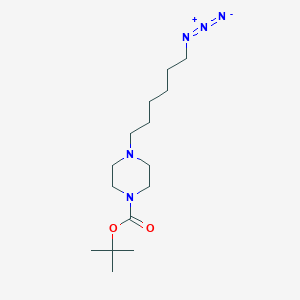
![4-amino-N'-[(1Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B13724216.png)


